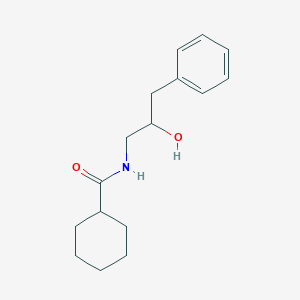
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide, also known as CPP-115, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and has been found to have similar properties in the brain. In
科学的研究の応用
Catalysis and Chemical Synthesis
- Selective Hydrogenation: Pd nanoparticles supported on mesoporous graphitic carbon nitride show high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, an essential intermediate in polyamide manufacture, under mild conditions (Wang et al., 2011).
Molecular Structure and Characterization
- Structural Analysis: The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a cyclohexane ring and aromatic substituents, was characterized, showing a chair conformation of the cyclohexane ring and demonstrating the potential for detailed molecular insights through X-ray diffraction studies (Özer et al., 2009).
Advanced Materials and Polymers
- Polyamide Synthesis: Research on aromatic polyamides incorporating the cyclohexane structure has shown that these materials exhibit high thermal stability and are readily soluble in polar solvents, leading to applications in creating transparent, flexible, and tough films (Hsiao et al., 1999).
- Hyperbranched Polyesteramides: Bis(2-hydroxypropyl)amide-based hyperbranched polyesteramides have been developed for various modifications, including those with lauric esters, demonstrating the versatility of cyclohexanecarboxamide derivatives in polymer chemistry (Benthem et al., 2001).
Bio-based Production and Environmental Applications
- Biodegradable Polymers: Hydrazone-based hydrogels, incorporating cyclohexanecarboxamide derivatives, have been developed for potential use in medical applications such as oesophageal stents due to their stability at physiological pH and hydrolytic degradation in acidic environments (Vetrik et al., 2011).
作用機序
Target of Action
The primary targets of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide are currently unknown. The compound is a part of a class of molecules that have been found to interact with various receptors and enzymes in the body . .
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which is common for many small molecule drugs .
Biochemical Pathways
Without specific target identification, it is challenging to summarize the biochemical pathways affected by N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide. Given the structural similarity to other compounds, it may influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGAMFKYUXOEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)
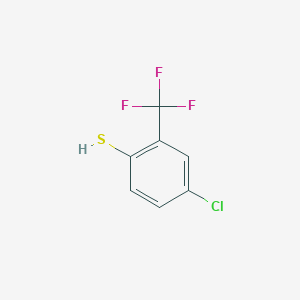
![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile](/img/structure/B2560606.png)

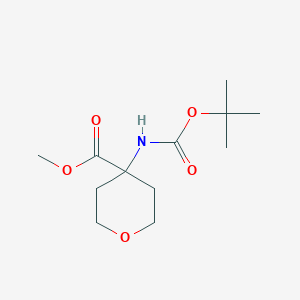
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)
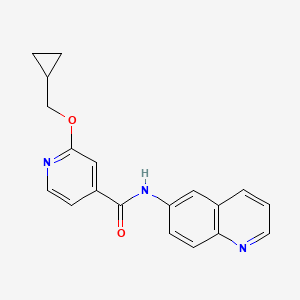
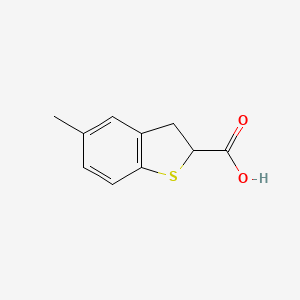


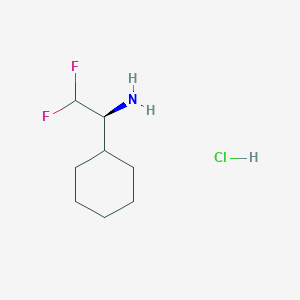
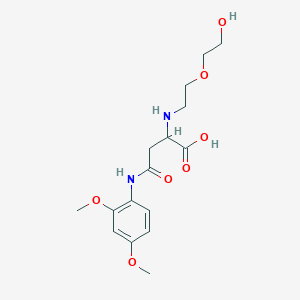
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)
